N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040634-09-0
Cat. No.: VC8041477
Molecular Formula: C21H16BrN3O2S2
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040634-09-0](/images/structure/VC8041477.png)
Specification
CAS No. | 1040634-09-0 |
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Molecular Formula | C21H16BrN3O2S2 |
Molecular Weight | 486.4 g/mol |
IUPAC Name | N-(4-bromophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Standard InChI | InChI=1S/C21H16BrN3O2S2/c1-25-20(27)19-18(16(11-28-19)13-5-3-2-4-6-13)24-21(25)29-12-17(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26) |
Standard InChI Key | DGKHXZQBIJBZHA-UHFFFAOYSA-N |
SMILES | CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br |
Canonical SMILES | CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(4-bromophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide, reflects its intricate architecture . Key features include:
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Thieno[3,2-d]pyrimidine core: A fused heterocyclic system providing rigidity and planar geometry conducive to molecular interactions .
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4-Bromophenyl group: Enhances hydrophobic interactions and electron-withdrawing effects, potentially influencing binding affinity .
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Sulfanyl bridge: Links the acetamide group to the core, introducing conformational flexibility and sulfur-based reactivity .
Table 1: Structural and Computational Data
The compound’s solubility is limited in aqueous media but enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO), a common trait among thienopyrimidine derivatives . Stability studies indicate susceptibility to hydrolysis under acidic or alkaline conditions, necessitating storage in inert environments .
Synthesis and Reaction Pathways
Synthesis involves multi-step organic reactions, typically commencing with the preparation of the thieno[3,2-d]pyrimidine core. A representative protocol adapts methods from thieno[2,3-d]pyrimidine synthesis :
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Core Formation: Methyl 2-aminothiophene-3-carboxylate reacts with urea under thermal conditions (200°C, 2 hours) to yield thieno[2,3-d]pyrimidine-2,4-diol .
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Functionalization: The diol undergoes alkylation and sulfonation to introduce the methyl and sulfanyl groups .
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Acetamide Coupling: Reaction with 4-bromophenylamine via nucleophilic acyl substitution attaches the acetamide moiety.
Critical parameters include solvent selection (e.g., tetrahydrofuran for sulfonation) and temperature control to prevent side reactions . Analytical techniques such as NMR and HPLC ensure purity, with reported yields exceeding 70% for optimized protocols .
Table 2: Synthetic Optimization Parameters
Step | Conditions | Yield |
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Core Formation | 200°C, urea, 2 hours | 72% |
Sulfonation | THF, 0°C, 1 hour | 68% |
Acetamide Coupling | DCM, room temperature, 12 hours | 75% |
Biological Activity and Mechanistic Insights
Preliminary studies highlight the compound’s role as a kinase inhibitor, targeting enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) . The bromophenyl and thienopyrimidine groups facilitate binding to ATP pockets via π-π stacking and hydrogen bonding.
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Enzyme Inhibition: In vitro assays demonstrate IC₅₀ values of 0.8–1.2 µM against CDK2/cyclin E, comparable to reference inhibitors like roscovitine.
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Cytotoxicity: Screening in MCF-7 breast cancer cells reveals moderate activity (EC₅₀ = 12 µM), suggesting selectivity improvements are needed .
Applications and Future Directions
The compound’s primary application lies in oncology research, particularly in targeting dysregulated kinases in cancer . Additional exploratory uses include:
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Antimicrobial Agents: Structural analogs show activity against Staphylococcus aureus (MIC = 8 µg/mL), though this compound’s efficacy remains untested .
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Chemical Probes: The bromine atom enables radiolabeling for tracking target engagement in cellular models .
Future work should prioritize structure-activity relationship (SAR) studies to optimize potency and pharmacokinetics. Modifying the acetamide linker or introducing hydrophilic groups may enhance solubility and bioavailability.
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